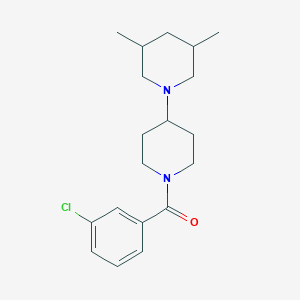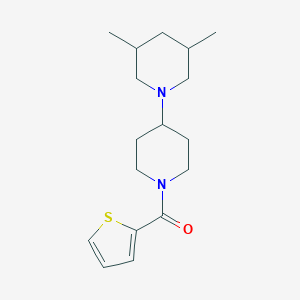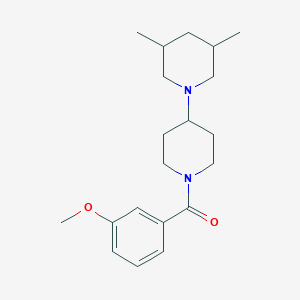![molecular formula C21H33N3O B247198 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one, also known as 4-BMC or Brephedrone, is a synthetic cathinone that has gained popularity as a recreational drug. However, its potential as a research chemical has also been explored due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one is not fully understood. However, it is believed to act as a SNDRI by blocking the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in their extracellular concentrations, resulting in the psychostimulant effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, body temperature, and respiration rate. It also leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, resulting in euphoria, increased energy, and heightened alertness. However, prolonged use of this compound can lead to adverse effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one in lab experiments is its unique chemical structure and pharmacological properties. It has been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying the dopamine system. However, its recreational use and potential for abuse make it difficult to obtain and regulate for research purposes.
Orientations Futures
For research on 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one include further studies on its mechanism of action and potential therapeutic uses. It has been suggested that this compound may have applications in the treatment of depression and attention deficit hyperactivity disorder (ADHD). Additionally, research on the long-term effects of this compound use and its potential for addiction is needed to better understand its risks and benefits.
In conclusion, this compound, or this compound, is a synthetic cathinone that has gained popularity as a recreational drug. However, its potential as a research chemical has also been explored due to its unique chemical structure and pharmacological properties. Further research on its mechanism of action, potential therapeutic uses, and long-term effects is needed to better understand its risks and benefits.
Méthodes De Synthèse
The synthesis of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one involves the reaction of 4-benzylpiperazine with 1-(3-chlorophenyl)-2-(methylamino)propan-1-one. The reaction is typically carried out in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one has been studied for its potential as a psychostimulant and a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It has been shown to increase locomotor activity and induce hyperthermia in animal studies. Additionally, it has been found to increase extracellular levels of dopamine, norepinephrine, and serotonin in rat brain tissue.
Propriétés
Formule moléculaire |
C21H33N3O |
|---|---|
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
1-[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C21H33N3O/c1-18(2)16-21(25)24-10-8-20(9-11-24)23-14-12-22(13-15-23)17-19-6-4-3-5-7-19/h3-7,18,20H,8-17H2,1-2H3 |
Clé InChI |
UXRYMDWSPFQZLK-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)
![1-(2-Fluorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247116.png)
![1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247117.png)
![4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247121.png)


![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)

![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)